CID 16133804
Description
No data about CID 16133804 (PubChem Compound Identifier 16133804) is mentioned in the provided evidence. PubChem CIDs are unique numerical identifiers for chemical compounds, and comparisons typically require structural, pharmacological, or functional data. The absence of direct references to this compound in the evidence precludes a detailed introduction .
Properties
InChI |
InChI=1S/C64H83N17O12/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69)/t45-,46-,47-,48-,49+,50-,51-,52-,53-/m0/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKXGJCSJWBJEZ-XRSSZCMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC=N7)NC(=O)C8CCC(=O)N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC=N7)NC(=O)[C@@H]8CCC(=O)N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H83N17O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Example 1: Structural Comparisons
- compares substrates and inhibitors (e.g., taurocholic acid, CID 6675; irbesartan, CID 3749) using 2D/3D structural overlays to assess binding affinity and functional similarities. Such analyses rely on PubChem’s structural data and molecular docking simulations .

- contrasts oscillatoxin derivatives (e.g., CID 101283546 vs. CID 156582093) by highlighting substituent groups (e.g., methyl or hydroxyl additions) that alter bioactivity .

Example 2: Pharmacological Comparisons
- evaluates the efficacy of a traditional Chinese medicine in mitigating chemotherapy-induced diarrhea, using metrics like weight loss, histopathology, and symptom scores. Similar pharmacological comparisons for CID 16133804 would require in vitro/in vivo data .
Example 3: Cheminformatics Workflows
- outlines workflows for comparing compounds via mass spectrometry (MS), collision cross-section (CCS), and PubChem metadata. For this compound, this would involve matching its spectral fingerprints or physicochemical properties (e.g., logP, molecular weight) to analogs .
Key Challenges and Limitations
Lack of Direct Evidence: None of the provided documents reference CID 16133802.
Methodological Gaps : Structural, pharmacological, or spectral data for this compound are absent, making comparisons speculative.
Need for External Data : Professional comparisons require accessing PubChem, ChEMBL, or Reaxys for curated datasets.
Recommendations for Future Research
To conduct a robust comparison of this compound:
Retrieve Structural Data : Use PubChem’s API to obtain its SMILES, InChIKey, and 3D conformers.
Pharmacological Profiling: Screen against target assays (e.g., enzyme inhibition, cytotoxicity) and benchmark against known compounds (e.g., oscillatoxins, betulin derivatives).
Cheminformatics Analysis : Compare using QSAR models, molecular docking, or MS/MS spectral libraries.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


